N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-b]pyridine core substituted with methyl groups, a pyrrole ring, and a hydrazine-sulfonyl-acetamide side chain. Its synthesis likely involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl-containing intermediates, as seen in analogous thienopyridine syntheses .
Properties
IUPAC Name |
N-[4-[[(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)amino]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-13-12-14(2)23-22-18(13)19(27-10-4-5-11-27)20(32-22)21(29)25-26-33(30,31)17-8-6-16(7-9-17)24-15(3)28/h4-12,26H,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAYBSUMNXATIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the GATA family proteins , specifically the DNA-binding activity of GATA3 and other members of the GATA family. These proteins play a crucial role in cell differentiation and the expression of Th2 cytokines.
Mode of Action
The compound acts as an inhibitor of the GATA family proteins. It inhibits the interaction between GATA3 and SOX4 , which results in the significant suppression of Th2 cell differentiation .
Biochemical Pathways
The compound affects the pathway involved in Th2 cell differentiation. By inhibiting the interaction between GATA3 and SOX4, it suppresses Th2 cell differentiation and inhibits the expression and production of Th2 cytokines.
Biological Activity
N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide is a complex organic compound with notable biological activities. Its molecular formula is , and it has garnered attention for its potential therapeutic applications, particularly in oncology and immunology.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of a hydrazino sulfonamide moiety enhances its interaction with biological targets. The detailed molecular structure can be represented as follows:
| Component | Structure Description |
|---|---|
| Thieno[2,3-b]pyridine | Core structure contributing to biological activity |
| Hydrazino Group | Enhances binding affinity to target proteins |
| Sulfonamide | Improves solubility and bioavailability |
| Acetamide | Provides stability and modulates pharmacokinetic properties |
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and modulation of cell cycle progression.
Key Findings:
- Cell Viability: Studies demonstrate that the compound reduces cell viability in human cancer cell lines by inducing apoptosis via the mitochondrial pathway .
- Mechanism of Action: The compound may inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt and MAPK pathways, leading to increased apoptosis .
Immunomodulatory Effects
In addition to its anticancer properties, this compound exhibits immunomodulatory effects. It has been found to enhance the production of monoclonal antibodies (mAbs) in hybridoma cultures, suggesting its potential utility in biopharmaceutical production.
Research Highlights:
- Monoclonal Antibody Production: this compound significantly increases mAb yield by suppressing unwanted cellular growth while enhancing glucose uptake and ATP production .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound.
Key Components:
- Pyrrole Substituents: Variations in pyrrole substituents have been shown to impact the compound's potency against cancer cells.
- Sulfonamide Modifications: Alterations in the sulfonamide group can enhance solubility and binding affinity to target proteins.
Case Study 1: Anticancer Activity Assessment
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in:
- IC50 Values: The IC50 values ranged from 10 µM to 20 µM depending on the specific cell line.
Case Study 2: Immunomodulation in Hybridoma Cells
In a controlled experiment involving hybridoma cells:
- Yield Increase: The compound led to a 50% increase in antibody yield compared to control groups.
Chemical Reactions Analysis
Key Reaction Steps:
-
Thieno[2,3-b]pyridine Core Synthesis :
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Introduction of Pyrrol-1-yl Group :
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Hydrazino Sulfonyl Functionalization :
-
Acetamide Group Addition :
Optimized Conditions:
Reactivity with Common Reagents
The compound exhibits reactivity at the hydrazino sulfonyl , acetamide , and thienopyridine sites:
Acidic Conditions (HCl, H₂SO₄):
-
Acetamide group : Hydrolyzes to form 4-[(hydrazino)sulfonyl]benzoic acid and acetic acid.
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Hydrazino group : Resists hydrolysis under mild conditions but decomposes at >100°C .
Basic Conditions (NaOH, KOH):
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Acetamide : Forms sodium 4-[(hydrazino)sulfonyl]benzoate and acetamide.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
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Decomposition onset : 220°C (loss of sulfonyl group as SO₂).
-
Major fragments :
Catalytic and Enzymatic Interactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
- Thieno[2,3-b]pyridine Derivatives: Compound 24 from (N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyrimidin-4-yloxy)phenyl]acetamide) features a thienopyrimidine core and acetamide group but lacks the hydrazine-sulfonyl moiety. Its molecular weight (326.0 g/mol) is lower due to simpler substituents .
- Sulfonyl-Hydrazine Derivatives: Compounds B12 and B13 in incorporate sulfonamide and acetamide groups but use pyrimidine or tetrahydropyrimidine cores instead of thienopyridine.
Bioactivity and Pharmacokinetics
- Antimicrobial Potential: Sulfonamide-containing compounds (e.g., B12/B13) often exhibit antimicrobial activity due to enzyme inhibition (e.g., dihydropteroate synthase). The target compound’s sulfonyl group may confer similar properties but with enhanced lipophilicity from the pyrrole and thienopyridine moieties .
- Cytotoxicity: Thienopyridine derivatives (e.g., compound 11a in ) show moderate cytotoxicity in preliminary assays, suggesting the target compound may require evaluation for cancer-related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
